2-Amino-6-(2-fluorophenyl)nicotinic acid
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Overview
Description
2-Amino-6-(2-fluorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a fluorophenyl group at the 6-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and solvents such as dichloromethane.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-6-(2-fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.
Comparison with Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 2-Amino-3-fluoropyridine
- 2-Amino-5-fluoronicotinic acid
Comparison: Compared to these similar compounds, 2-Amino-6-(2-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorophenyl group on the nicotinic acid ring. This dual substitution enhances its chemical reactivity and potential biological activity. Additionally, the fluorophenyl group imparts unique electronic properties, making it a valuable compound for various applications .
Biological Activity
2-Amino-6-(2-fluorophenyl)nicotinic acid is a derivative of nicotinic acid, notable for its unique substitution pattern that influences its biological properties. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and plant protection.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F1N1O2, with a molecular weight of approximately 234.22 g/mol. Its structure features an amino group at the 2-position and a fluorophenyl group at the 6-position of the pyridine ring, which enhances its reactivity and biological activity compared to other nicotinic acid derivatives.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that it could possess antibacterial and antifungal activities.
- Phytotoxicity and Plant Resistance : It has been evaluated for inducing resistance in plants against pathogens.
Neuropharmacological Effects
Studies have shown that derivatives of nicotinic acid, including this compound, can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These interactions may enhance cognitive functions by modulating neurotransmitter release .
Table 1: Neuropharmacological Activity
Compound | Activity Description | Reference |
---|---|---|
This compound | Modulates α7 nAChR activity | |
Isonicotinic acid derivatives | Induces resistance in tobacco plants |
Antimicrobial Activity
The compound's antimicrobial properties have been explored through various assays. For instance, it demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity
Phytotoxicity and Plant Resistance
In agricultural research, the compound has been tested for its ability to induce resistance in plants against viral infections. For example, when applied to tobacco plants, it resulted in a significant reduction in necrotic spots caused by viral infections, demonstrating its potential as a plant protectant .
Case Study: Tobacco Plant Resistance
In an experimental setup, tobacco plants treated with solutions containing the compound showed up to a 45% reduction in necrotic spots compared to untreated controls after viral inoculation . This suggests that this compound could be developed as a biopesticide.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the fluorine atom enhances binding affinity towards specific biological targets, potentially leading to improved pharmacological profiles.
Properties
Molecular Formula |
C12H9FN2O2 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-amino-6-(2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
SCHJQNWCMFEPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C(=O)O)N)F |
Origin of Product |
United States |
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